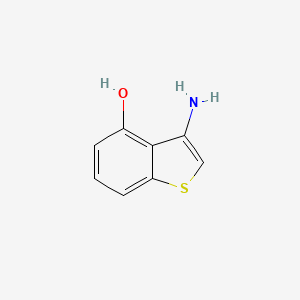![molecular formula C6H9N3O2 B13069011 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid](/img/structure/B13069011.png)
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both an amino group and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, ensuring the reaction conditions are efficient and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Mécanisme D'action
The mechanism of action of 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the amino and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .
Comparaison Avec Des Composés Similaires
Histidine: An amino acid with an imidazole side chain, similar in structure but with different biological roles.
Imidazole-4-acetic acid: Another imidazole derivative with distinct chemical properties and applications.
Uniqueness: 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetic acid is unique due to its combination of an amino group and a carboxylic acid group attached to the imidazole ring. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C6H9N3O2 |
|---|---|
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-[2-(aminomethyl)imidazol-1-yl]acetic acid |
InChI |
InChI=1S/C6H9N3O2/c7-3-5-8-1-2-9(5)4-6(10)11/h1-2H,3-4,7H2,(H,10,11) |
Clé InChI |
FDBHSGPRQBDGNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C(=N1)CN)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


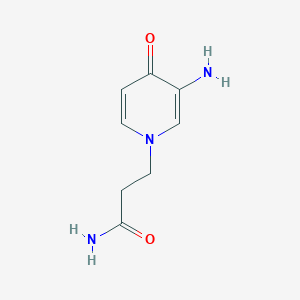

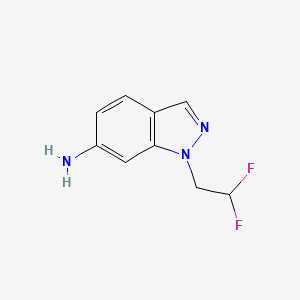
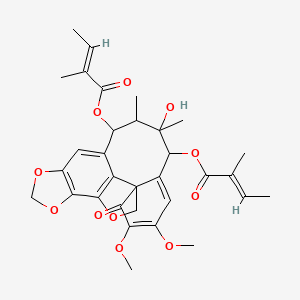
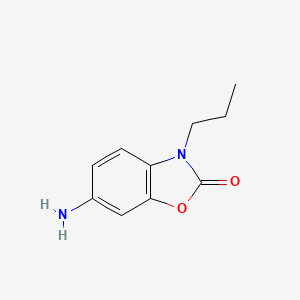
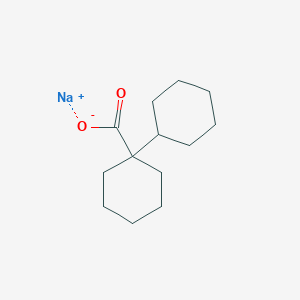
![[(1R,3R)-3-propan-2-yl-2,3-dihydro-1H-inden-1-yl]methanamine;hydrochloride](/img/structure/B13068966.png)


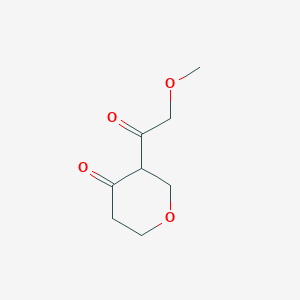

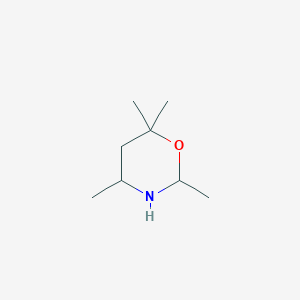
![3-{[(5-Hydroxypentan-2-yl)amino]methyl}phenol](/img/structure/B13069003.png)
